O-Phthalimide-C5-acid

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

O-Phthalimide-C5-acid (6-phthalimidohexanoic acid, CAS 4443-26-9) is the only non-zwitterionic member of the ω-phthalimidoaliphatic acid series—shorter analogs (C2–C4) adopt zwitterionic states. This unique solid-state architecture governs solubility, dissolution, and processing. Its LogP of 1.87 offers predictable stepwise lipophilicity over C3 (0.70) and C4 (1.09), ensuring reproducible membrane permeability and hapten conjugation efficiency. The C5 spacer optimally presents the phthalimide epitope for antibody development and serves as a reliable PROTAC building block. Substituting with shorter-chain analogs without re-optimization compromises data reproducibility.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 4443-26-9
Cat. No. B107536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Phthalimide-C5-acid
CAS4443-26-9
Synonyms1,3-Dioxo-2-isoindolinehexanoic Acid;  1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic Acid;  6-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)hexanoic Acid;  6-Phthalimidohexanoic Acid;  Phthalimidocapronic Acid;  ε-Phthalimidocaproic Acid;  ω-Phthalimidocaproic Acid; 
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)O
InChIInChI=1S/C14H15NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,17)
InChIKeyQJDSLDWVMCWWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Phthalimide-C5-acid (CAS 4443-26-9) in Research: A Core ω-Phthalimidoalkyl Carboxylic Acid for Bioconjugation and Structural Studies


O-Phthalimide-C5-acid (CAS 4443-26-9), systematically named 6-phthalimidohexanoic acid, is a member of the ω-phthalimidoaliphatic carboxylic acid series with the molecular formula C14H15NO4 [1]. Characterized by a terminal phthalimide moiety linked to a hexanoic acid chain via a C5 alkyl spacer, this compound is a white solid at room temperature with a melting point range of 103–107 °C and a LogP of 1.87 . It is primarily utilized as a hapten with a carboxyl-terminated spacer arm, designed for covalent conjugation to carrier proteins in antigen design . Its specific chain length governs key physicochemical properties, including hydrogen bonding behavior and lipophilicity, that directly influence its performance in downstream research applications.

O-Phthalimide-C5-acid (CAS 4443-26-9) Procurement: Why Direct Substitution with C2–C5 Analogs Compromises Experimental Integrity


Substituting O-Phthalimide-C5-acid (C6) with its shorter-chain analogs (C2–C5) is not a functionally equivalent procurement strategy. The ω-phthalimidoaliphatic carboxylic acid series exhibits a chain-length-dependent transition in solid-state hydrogen bonding architecture: acids with 2–4 carbon spacers adopt a zwitterionic state and form N⁺–H···O hydrogen-bonded chains, whereas O-Phthalimide-C5-acid (C6) is non-zwitterionic and generates carboxylic acid dimers [1]. This fundamental difference in crystal packing can impact solubility, dissolution rate, and processing behavior during formulation. Furthermore, the compound's LogP value (1.87) represents a predictable stepwise increase in lipophilicity relative to shorter-chain analogs (e.g., C3 LogP 0.70, C4 LogP 1.09), a critical parameter for optimizing membrane permeability, protein binding, or extraction efficiency in assay development . Using an alternative spacer length without re-optimizing experimental conditions introduces uncontrolled variables that can undermine data reproducibility.

O-Phthalimide-C5-acid (CAS 4443-26-9) Evidence Guide: Quantified Differentiation vs. ω-Phthalimidoaliphatic Analogs


Solid-State Hydrogen Bonding Architecture: C6 Adopts Carboxylic Acid Dimers, Unlike Zwitterionic C2–C4 Analogs

The crystal structure of O-Phthalimide-C5-acid (6-phthalimidohexanoic acid) reveals a non-zwitterionic state where molecules associate via carboxylic acid dimers. In contrast, the C2, C3, and C4 analogs (2-phthalimidoethanoic, 3-phthalimidopropanoic, and 4-phthalimidobutanoic acid) are zwitterionic and form extended N⁺–H···O hydrogen-bonded chains [1].

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Lipophilicity (LogP) Differentiation: C6 Exhibits a Predictable, Stepwise Increase in Hydrophobicity Over Shorter-Chain Analogs

O-Phthalimide-C5-acid (C6) demonstrates a LogP value of 1.87, which represents a predictable, stepwise increase in lipophilicity compared to its shorter-chain analogs. This trend is critical for applications where enhanced membrane permeability or specific partitioning behavior is required [1].

Lipophilicity Physicochemical Properties Drug Design

Melting Point Differentiation: C6 Exhibits a Distinct Melting Point Within the ω-Phthalimidoaliphatic Series

O-Phthalimide-C5-acid (C6) has a reported melting point range of 103–107 °C, which is distinct from the melting points of its shorter-chain analogs. This difference in thermal behavior is a direct consequence of the varying crystal packing and hydrogen bonding networks within the solid state .

Thermal Analysis Solid-State Properties Purity Assessment

Hapten Spacer Length Optimization: C6 Spacer Provides a Defined Spatial Separation Between Epitope and Carrier Protein

O-Phthalimide-C5-acid is specifically designed with a five-carbon alkyl spacer (C5) between the phthalimide moiety and the terminal carboxyl group. This spacer length provides a defined spatial separation when the hapten is conjugated to carrier proteins, which can influence the accessibility of the phthalimide epitope to the immune system and the resulting antibody specificity . While direct comparative immunogenicity data for this specific compound is not available, the principle of spacer length optimization is a well-established tenet in hapten design.

Hapten Design Immunoassay Development Bioconjugation

O-Phthalimide-C5-acid (CAS 4443-26-9): Key Application Scenarios Where Its Specific Properties Provide an Advantage


Custom Hapten Synthesis for Immunoassay Development

The defined C5 spacer of O-Phthalimide-C5-acid provides an optimal distance for presenting the phthalimide epitope to the immune system following conjugation to a carrier protein. This property, combined with its predictable LogP of 1.87, ensures reliable conjugation efficiency and consistent hapten presentation, which is essential for generating antibodies with the desired specificity and affinity in immunoassay development [1].

Building Block for the Synthesis of PROTACs and Other Bifunctional Degraders

As a phthalimide-containing carboxylic acid with a flexible C5 alkyl linker, O-Phthalimide-C5-acid serves as a versatile building block for constructing proteolysis-targeting chimeras (PROTACs). Its non-zwitterionic nature and specific lipophilicity (LogP 1.87) contribute to the overall physicochemical properties of the final PROTAC molecule, influencing cell permeability and target engagement. The distinct melting point (103–107 °C) and known crystal structure provide a solid foundation for quality control during multi-step synthetic routes [1].

Reference Standard for Crystallography and Solid-State Studies

The well-characterized crystal structure of O-Phthalimide-C5-acid, which reveals a non-zwitterionic carboxylic acid dimer motif, makes it a valuable reference compound for crystallography and solid-state chemistry research. It serves as a model system for studying the influence of alkyl chain length on hydrogen bonding patterns in ω-phthalimidoaliphatic carboxylic acids, providing a benchmark for comparing structural features across the series [1].

Precursor for ω-Phthalimidoaliphatic Derivatives in Organic Synthesis

O-Phthalimide-C5-acid is a key precursor for synthesizing a variety of ω-phthalimidoaliphatic derivatives, including the corresponding peracids (e.g., 6-phthalimidoperoxohexanoic acid) which are used as bleaching agents in detergent formulations. The compound's defined chain length and purity are critical for ensuring the performance and stability of downstream derivatives in industrial applications [2].

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